2-hydroxy-10H-anthracen-9-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5452-86-8 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-hydroxy-10H-anthracen-9-one |
InChI |
InChI=1S/C14H10O2/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(16)13(10)8-11/h1-6,8,15H,7H2 |
InChI Key |
HNPBOVGHFXPKKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Hydroxy 10h Anthracen 9 One and Its Derivatives
Strategies for Anthracen-9-one Core Construction
The construction of the anthracen-9-one core, the fundamental structure of 2-hydroxy-10H-anthracen-9-one, can be achieved through several synthetic routes. These methods often involve the formation of the tricyclic aromatic system through condensation, reduction, cyclization, or acylation reactions.
Condensation Reactions
Condensation reactions provide a direct pathway to the anthracene (B1667546) framework. For instance, the Lewis acid-catalyzed reaction of arenes with aromatic aldehydes is an efficient method for preparing anthracene derivatives. nih.gov Specifically, the reaction of phthalaldehyde with arenes in the presence of a catalyst like BF3 monohydrate can yield anthracene derivatives as major products. nih.gov Another approach involves the reaction of o-benzoylbenzoic acid, which can be synthesized via Friedel-Crafts reaction of benzene (B151609) and phthalic anhydride, to form the anthraquinone (B42736) core that can be subsequently modified. wikipedia.org
Reduction of Anthraquinone Precursors
A common and effective method for synthesizing anthracen-9-one derivatives is the reduction of the corresponding 9,10-anthraquinones. rsc.orgrsc.org For example, 2-hydroxy-9,10-anthraquinone can be reduced to form this compound. rsc.org This reduction can be achieved using various reducing agents. In aqueous buffer solutions at a pH of 9–10, the reduction of 2-hydroxy-9,10-anthraquinones yields the corresponding anthrahydroquinone, which exists in equilibrium with its tautomer, 2,9-dihydroxy-10-anthrone. rsc.orgrsc.org The polarographic reduction of this tautomer produces a diffusion-controlled limiting current. rsc.org
A specific example is the reduction of 2,6-dihydroxy-9,10-anthraquinone to 2,6-dihydroxyanthracene using sodium borohydride (B1222165) (NaBH4) in a 1 M sodium carbonate solution under an argon atmosphere. researchgate.net Similarly, the reduction of 9,10-anthraquinones can be carried out with hydriodic acid. acs.org
Friedel-Crafts Reactions for Anthracene Frameworks
Friedel-Crafts reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds on aromatic rings and are widely used to construct the anthracene framework. benthamscience.comresearchgate.netresearchgate.netrsc.org The Friedel-Crafts acylation of anthracene can lead to various acetylanthracene isomers. benthamscience.comresearchgate.net For instance, the acetylation of anthracene can yield 1-acetylanthracene, 2-acetylanthracene, and 9-acetylanthracene (B57403). benthamscience.comrsc.org The reaction conditions, including the solvent and catalyst, play a crucial role in determining the product distribution. For example, using nitrobenzene (B124822) as a solvent can favor the formation of 2-acetylanthracene. researchgate.netrsc.org
The reversibility of Friedel-Crafts acylations, known as the Agranat-Gore rearrangement, allows for the isomerization of kinetically controlled products to more thermodynamically stable isomers. benthamscience.comresearchgate.net For example, 1-acetylanthracene and 9-acetylanthracene can be converted to the more stable 2-acetylanthracene. benthamscience.com These acylated anthracenes can then be further modified to introduce the hydroxyl group, or the reaction can be performed on a phenol (B47542) derivative to directly incorporate the hydroxyl functionality.
A recent development involves the Friedel-Crafts cyclization of (ortho-acetalaryl)arylmethanols with phosphines under acidic conditions, which unexpectedly leads to (10-hydroxy-9,10-dihydroanthr-9-yl)phosphonium salts without the typical dehydration step. nih.govresearchgate.net
Intramolecular Cyclization and Annulation Approaches
Intramolecular cyclization and annulation reactions offer powerful strategies for constructing the fused ring system of anthracen-9-ones. nih.govnih.gov These methods often involve the formation of a new ring onto a pre-existing aromatic structure. Annulation of substituted anthracene-9,10-diones has been shown to yield selectively antiproliferative compounds. nih.gov
Regioselective Functionalization and Derivatization Approaches
Once the this compound core is synthesized, further functionalization can be carried out to modify its properties. The hydroxyl group is a key site for such modifications.
Hydroxyl Group Modification
The hydroxyl group of this compound and its derivatives can be modified through various reactions, such as alkylation and methylation, to produce a range of derivatives with altered biological and chemical properties.
Alkylation: The hydroxyl group can be alkylated to introduce various alkyl chains. For example, 1,3-dihydroxy-9,10-anthraquinone can be reacted with epichlorohydrin (B41342) or 1,ω-dibromo-alkanes to yield epoxypropoxy or ω-bromoalkoxy derivatives. nih.gov The synthesis of 2,6-dialkoxy-9,10-anthraquinones is achieved through the condensation of 2,6-dihydroxy-9,10-anthraquinone with the corresponding alkyl bromides. acs.org
Methylation: Methylation of hydroxyl groups in anthraquinone derivatives is another common modification. For instance, 2-methyl-9,10-di(p-methoxyphenyl)anthracene can be demethylated to produce the corresponding hydroxyphenyl derivative. researchgate.net
Table 1: Synthetic Methodologies for Anthracen-9-one Core Construction
| Methodology | Reactants/Precursors | Key Reagents/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Condensation Reactions | Arenes, Aromatic Aldehydes | Lewis Acids (e.g., BF3 monohydrate) | Anthracene Derivatives | nih.gov |
| Reduction of Anthraquinones | 2-Hydroxy-9,10-anthraquinone | Reducing agents (e.g., NaBH4) | This compound | rsc.orgresearchgate.net |
| Friedel-Crafts Acylation | Anthracene, Acetyl Chloride | AlCl3, Nitrobenzene (solvent) | Acetylanthracenes | benthamscience.comresearchgate.netrsc.org |
| Intramolecular Cyclization | Substituted Anthracene-9,10-diones | - | Annulated Anthraquinones | nih.gov |
Table 2: Regioselective Functionalization of Hydroxyanthracenones
| Modification | Starting Material | Reagents | Product | Reference(s) |
|---|---|---|---|---|
| Alkylation | 1,3-Dihydroxy-9,10-anthraquinone | Epichlorohydrin, 1,ω-dibromo-alkanes | Epoxypropoxy/ω-bromoalkoxy derivatives | nih.gov |
| Alkylation | 2,6-Dihydroxy-9,10-anthraquinone | Alkyl bromides | 2,6-Dialkoxy-9,10-anthraquinones | acs.org |
| Demethylation | 2-Methyl-9,10-di(p-methoxyphenyl)anthracene | HBr | 2-Methyl-9,10-di(p-hydroxyphenyl)anthracene | researchgate.net |
Modification at the 10-position (e.g., 10-benzylidene, 10-(2-oxo-2-phenylethylidene) moieties)
The active methylene (B1212753) group at the C-10 position of the 10H-anthracen-9-one (anthrone) core is a key site for functionalization. The Knoevenagel condensation is a primary method for introducing substituents at this position, typically by reacting the anthrone (B1665570) with various aldehydes and ketones.
10-Benzylidene Moieties:
The synthesis of 10-benzylidene-9(10H)-anthracenones is commonly achieved through the condensation of an appropriately substituted anthrone with a benzaldehyde (B42025) derivative. For instance, the compound 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one has been synthesized by reacting the corresponding anthrone with 4-cyanobenzaldehyde. nih.gov This reaction creates a double bond at the 10-position, extending the conjugation of the system. A series of 10-benzylidene-9(10H)-anthracenones have been synthesized and evaluated for their biological activities. numberanalytics.com The general synthetic approach involves the reaction of anthrone with various substituted benzaldehydes. nih.govnumberanalytics.com
Table 1: Synthesis of 10-Benzylidene-9(10H)-anthracenone Derivatives
| Starting Material 1 | Starting Material 2 | Product | Citation |
|---|---|---|---|
| Anthrone | 4-cyanobenzaldehyde | 10-[(4-Cyanobenzylidene)]-anthracen-9(10H)-one | nih.gov |
| Anthrone | Substituted Benzaldehydes | 10-Benzylidene-9(10H)-anthracenone derivatives | numberanalytics.com |
| 4,5-dichloro-10H-anthracen-9-one | Substituted Benzaldehydes | 10-Benzyl-substituted 4,5-dichloro-10H-anthracen-9-ones | beilstein-journals.org |
Similarly, the introduction of a 10-(2-oxo-2-phenylethylidene) moiety is accomplished by reacting the anthrone core with a phenylglyoxal (B86788) derivative. This condensation reaction results in a series of 10-(2-oxo-2-phenylethylidene)-10H-anthracen-9-ones. beilstein-journals.org These compounds have been synthesized and studied for their potential as antimicrotubule agents. beilstein-journals.org The reaction involves the formation of a carbon-carbon double bond between the C-10 position of the anthrone and the α-carbon of the phenylglyoxal.
Introduction of Diverse Side Chains (e.g., aminoethylamino, phenoxy-benzyl)
While direct synthetic examples for attaching aminoethylamino or phenoxy-benzyl side chains specifically to the this compound core are not extensively documented in the reviewed literature, the functionalization of the broader anthracenone (B14071504) and anthraquinone scaffolds provides insight into potential synthetic strategies.
Amino Side Chains:
The introduction of amino-containing side chains is a common strategy in the modification of 9,10-anthracenediones (anthraquinones), which are related, fully aromatic structures. impactfactor.org For example, various aminoanthracenediones have been synthesized, including derivatives with 1-aminoethylamino and 1,4-bis-(2-aminoethylamino) substituents. impactfactor.org These syntheses often involve nucleophilic substitution reactions on halogenated or nitro-substituted anthraquinone precursors. A series of 9-amino-10-arylanthracenes has also been prepared from bromobenzene (B47551) and arylacetonitriles via benzyne (B1209423) intermediates. arkat-usa.org While these examples are on different anthracene-based skeletons, similar methodologies could potentially be adapted for the this compound core, likely requiring protection of the phenolic hydroxyl group and activation of a specific position for nucleophilic attack.
Ether-Linked Side Chains (Phenoxy-benzyl):
The synthesis of ether-linked side chains, such as a phenoxy-benzyl group, would typically involve Williamson ether synthesis. This would necessitate the presence of a suitable leaving group on a benzyl (B1604629) moiety and the deprotonated hydroxyl group of the this compound. Alternatively, a benzyl halide could be attached to another position on the anthracene ring through reactions like Friedel-Crafts alkylation on a suitable precursor, followed by further modifications. The synthesis of 2,6-dialkoxyanthracenes from the corresponding anthraquinones via a single-step reduction demonstrates the feasibility of introducing alkoxy groups onto the anthracene framework. nih.gov
Synthetic Challenges and Advancements in Yield and Purity Optimization
The synthesis of substituted this compound derivatives presents several challenges related to regioselectivity, reaction conditions, and product purification.
Synthetic Challenges:
Regioselectivity: The anthracene core has multiple positions susceptible to electrophilic substitution. Direct functionalization, such as in Friedel-Crafts reactions, can lead to a mixture of isomers, making the isolation of the desired product difficult. researchgate.net For instance, the acetylation of anthracene can yield complex mixtures of mono- and di-acetylated products. researchgate.net The starting material's electronic and steric properties strongly influence the outcome of cyclization reactions to form the anthracene skeleton. nih.gov
Reaction Conditions: Many classical methods for synthesizing anthracene derivatives, such as Friedel-Crafts reactions, require harsh conditions and strong Lewis acid catalysts (e.g., AlCl₃), which can lead to side reactions and are not always compatible with sensitive functional groups. numberanalytics.comresearchgate.net The Knoevenagel condensation, while effective for C-10 modification, can also present challenges in achieving high yields and selectivity, particularly when scaling up. numberanalytics.com
Advancements in Yield and Purity Optimization:
Significant progress has been made to overcome these synthetic hurdles, focusing on catalysis, reaction condition optimization, and purification methods.
Catalysis:
Knoevenagel Condensation: Research has focused on developing more efficient and greener catalysts. This includes the use of organocatalysts, metal-organic frameworks (MOFs), and even enzymes like lipoprotein lipase. numberanalytics.comresearchgate.net The use of recyclable catalysts and solvent-free or aqueous reaction conditions are also key areas of advancement to improve sustainability and simplify purification. researchgate.netnumberanalytics.com
Friedel-Crafts Acylation: To improve upon traditional Lewis acids, alternative catalysts such as lanthanide triflates and heterogeneous acid catalysts like phosphomolybdic acid encapsulated in MOFs have been explored. numberanalytics.comnih.gov These can offer higher selectivity, milder reaction conditions, and easier separation from the reaction mixture. nih.gov
Palladium Catalysis: Transition metal-catalyzed reactions, particularly those using palladium, have become powerful tools for the selective synthesis of substituted anthracenes. nih.govfrontiersin.org Methods like Suzuki coupling and palladium-catalyzed C-H arylation allow for the precise introduction of substituents under relatively mild conditions. nih.gov
Optimization of Reaction Conditions:
Careful control of parameters such as solvent, temperature, and reactant concentration is crucial for maximizing yield and purity. numberanalytics.comnumberanalytics.com
Microwave-assisted synthesis has been shown to accelerate Knoevenagel condensations, leading to shorter reaction times and often improved yields. numberanalytics.com
Purification:
Standard chromatographic techniques, such as thin-layer chromatography (TLC) for reaction monitoring and column chromatography for purification, remain essential. researchgate.net
Recrystallization is a common and effective method for obtaining high-purity final products. researchgate.net
Table 2: Mentioned Chemical Compounds
Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 10h Anthracen 9 One and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the chemical structure of organic molecules in solution. For 2-hydroxy-10H-anthracen-9-one and its analogs, ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.
In the ¹H NMR spectrum of anthralin (B1665566) (1,8-dihydroxy-9(10H)-anthracenone), a key analog, the protons on the aromatic rings and the methylene (B1212753) group at the C10 position give rise to characteristic signals. chemicalbook.com The chemical shifts and coupling patterns of these protons are influenced by the electron-donating or withdrawing nature of the substituents on the anthracene (B1667546) core. For instance, the presence of hydroxyl groups leads to downfield shifts for adjacent protons.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbonyl carbon (C9) typically appears at a significantly downfield chemical shift. The chemical shifts of the aromatic carbons are sensitive to the substitution pattern, allowing for the differentiation of isomers.
A comprehensive analysis of both ¹H and ¹³C NMR data, often aided by two-dimensional NMR techniques such as COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure. For example, in a study of various anthralin analogs, NMR was crucial ing and correcting previously assigned structures. acs.org
Table 1: Representative NMR Data for Anthracene Derivatives
| Compound | Nucleus | Chemical Shift (ppm) |
| 9,10-Anthracenedione | ¹³C | 183.2 (C=O), 134.1, 133.5, 127.3 |
| 9,10-Anthracenedione | ¹H | 8.33-8.30 (m, 4H), 7.82-7.79 (m, 4H) |
This table is for illustrative purposes; specific chemical shifts can vary based on the solvent and experimental conditions. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov
For this compound (C₁₄H₁₀O₂), the calculated exact mass is 210.0681 g/mol . nih.gov An HRMS measurement that yields a mass very close to this theoretical value provides strong evidence for the proposed molecular formula.
In the study of anthralin analogs, HRMS is used to confirm the elemental composition of newly synthesized compounds. tmu.edu.tw This is particularly important when modifications to the anthracene core, such as the introduction or alteration of functional groups, are performed. acs.org Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, the cleavage of bonds adjacent to functional groups can help to deduce their location on the aromatic ring system. The coupling of techniques like HPTLC with DESI-HRMS has proven to be a powerful tool for profiling anthraquinones in complex mixtures. nih.gov
Table 2: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₂ |
| Exact Mass | 210.0681 g/mol |
Data obtained from PubChem. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational properties.
FT-IR Spectroscopy: In the FT-IR spectrum of this compound and its analogs, characteristic absorption bands are observed for the various functional groups. The carbonyl (C=O) stretching vibration of the ketone group typically appears as a strong band in the region of 1650-1700 cm⁻¹. The hydroxyl (O-H) group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. The NIST WebBook provides reference spectra for related compounds like 9,10-dihydroanthracene, which can be used for comparison. nist.gov
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. nih.govamericanpharmaceuticalreview.com In the context of anthracenone (B14071504) derivatives, Raman spectra can provide information on the carbon skeleton and can be used to study the interactions of these molecules with biological systems, such as the skin. nih.gov Surface-enhanced Raman scattering (SERS) can be employed to enhance the signal of these molecules, allowing for the detection of very low concentrations. researchgate.net
The analysis of both FT-IR and Raman spectra, often supported by computational calculations, allows for a comprehensive understanding of the vibrational modes of the molecule and can be used to identify specific structural features and conformational isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Behavior
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.orglibretexts.orgyoutube.comyoutube.com The resulting spectrum provides information about the conjugated π-system and the presence of chromophores.
For this compound and its analogs, the extended aromatic system gives rise to characteristic absorption bands. acs.org The position and intensity of these bands are sensitive to the substitution pattern on the anthracene core. Typically, π→π* transitions are observed, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The presence of hydroxyl groups can lead to n→π* transitions, involving the excitation of a non-bonding electron from the oxygen atom to an antibonding π* orbital. libretexts.org
A study on anthralin using synchrotron radiation linear dichroism (SRLD) spectroscopy provided detailed assignments of the electronic transitions. peerj.comau.dk The spectrum showed a broad band system with a maximum around 364 nm, which was assigned to overlapping long-axis and short-axis polarized transitions. peerj.com Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), are often used to predict and interpret the electronic spectra of these molecules. peerj.com The photophysical behavior, including fluorescence, can also be investigated using UV-Vis spectroscopy. For instance, the anomalous fluorescence of anthralin has been attributed to an excited-state intramolecular proton transfer (ESIPT) process. peerj.comau.dk
Table 3: Electronic Transitions of Anthralin
| Wavenumber (cm⁻¹) | Wavelength (nm) | Assignment |
| ~27,500 | ~364 | Overlapping long-axis and short-axis polarized transitions |
| 27,300 | 366 | 2¹A₁ state (short-axis polarized) |
| 53,400 | 187 | Strongest absorbance (short-axis polarized) |
Data from a study on the UV absorption of anthralin. peerj.com
X-ray Crystallography for Solid-State Structural Analysis
While specific X-ray crystal structure data for this compound was not found in the provided search results, the crystal structures of related anthracene derivatives have been determined. For example, the parent compound, anthrone (B1665570), crystallizes in an orthorhombic system. nih.gov The planarity of the anthracene ring system is a key structural feature. wikipedia.org
For substituted anthracenones, X-ray crystallography can reveal the influence of substituents on the molecular geometry. For instance, it can show how hydroxyl groups participate in intermolecular hydrogen bonding, which influences the crystal packing. In the context of drug design, understanding the solid-state structure is crucial as it can affect properties such as solubility and dissolution rate. The synthesis of various analogs of anthralin has been a subject of research to understand structure-activity relationships, and X-ray crystallography would be an essential tool in definitively confirming the structures of these synthesized compounds. acs.orgtmu.edu.twnih.gov
Computational and Theoretical Chemistry Studies on 2 Hydroxy 10h Anthracen 9 One
Density Functional Theory (DFT) for Ground State Electronic Structure and Geometry Optimization
No specific studies detailing the DFT-optimized geometry of 2-hydroxy-10H-anthracen-9-one, including bond lengths and angles, are available in the reviewed literature.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Absorption Spectra
Detailed TD-DFT calculations predicting the electronic absorption spectra, including specific excitation energies and oscillator strengths for this compound, have not been reported.
Investigation of Tautomeric Equilibria and Proton Transfer Dynamics (e.g., enol-keto forms)
While tautomerism is a known phenomenon in related hydroxy-anthracene compounds, a computational investigation into the specific tautomeric equilibria of the enol and keto forms of this compound, including their relative energies, is not present in the available literature.
Molecular Orbital Analysis (HOMO/LUMO, Total and Partial Density of States)
A molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the corresponding energy gap for this compound, has not been specifically calculated and reported.
Prediction of Photophysical and Nonlinear Optical Properties
There are no available studies that predict the photophysical or nonlinear optical (NLO) properties, such as hyperpolarizability, for this compound based on computational methods.
Mechanistic Investigations of 2 Hydroxy 10h Anthracen 9 One
Reaction Mechanisms in Chemical Synthesis (e.g., radical intermediates, nucleophilic substitution)
While specific mechanistic studies detailing the synthesis of 2-hydroxy-10H-anthracen-9-one are not extensively documented, the formation of its core anthracenone (B14071504) structure can be understood through established annulation reactions common in polyketide synthesis. Key strategies involve the construction of the tricyclic system through reactions that proceed via nucleophilic substitution and condensation mechanisms.
Two prominent examples are the Hauser-Kraus Annulation and the Dieckmann Condensation. The Hauser-Kraus annulation provides a pathway to synthesize naphthalene and anthracene (B1667546) ring systems. nih.govchem-station.comresearchgate.net The mechanism is a sequence beginning with a Michael addition followed by an intramolecular Dieckmann condensation. chem-station.comyoutube.com It typically involves the reaction of a phthalide anion (the nucleophile) with an α,β-unsaturated carbonyl compound (the Michael acceptor). chem-station.com The process unfolds as follows:
Step 1: Nucleophile Generation. A strong base deprotonates the phthalide at the benzylic position, creating a stabilized carbanion (nucleophile). youtube.com
Step 2: Michael Addition. The phthalide anion attacks the β-carbon of the α,β-unsaturated system in a conjugate addition, forming a new carbon-carbon bond and creating an enolate intermediate.
Step 3: Dieckmann Condensation. The enolate intermediate then undergoes an intramolecular nucleophilic acyl substitution, attacking the ester carbonyl of the original phthalide moiety. youtube.com This cyclization step, a Dieckmann condensation, forms a new six-membered ring. wikipedia.orgpurechemistry.orgyoutube.comorganicchemistrytutor.com
Step 4: Rearomatization. The resulting cyclic β-keto ester intermediate collapses, typically with the elimination of a leaving group, to form the stable, aromatic anthracenone system. youtube.com
The Dieckmann condensation itself is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester. wikipedia.orglibretexts.org The mechanism involves the deprotonation of an α-carbon to one ester group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular nucleophilic acyl substitution. purechemistry.orgorganicchemistrytutor.com This reaction is particularly effective for forming sterically stable five- and six-membered rings. wikipedia.orglibretexts.org These condensation and annulation strategies represent the fundamental mechanistic pathways for assembling the 10H-anthracen-9-one skeleton.
Mechanistic Pathways of Biological Interactions at the Molecular Level (in vitro)
The biological activities of anthracenone derivatives are closely linked to their interactions with specific cellular components at the molecular level. The planar tricyclic structure is a key feature that facilitates these interactions.
Interaction with Cellular Targets and Pathways (e.g., tubulin polymerization inhibition, DNA intercalation)
Tubulin Polymerization Inhibition A significant mechanism of action for many anthracenone-based compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov Microtubules are essential cytoskeletal polymers involved in cell division, structure, and transport, making them a key target in cancer research. nih.gov Anthracenone derivatives have been shown to be potent inhibitors of tubulin polymerization, exerting their effect by binding to the colchicine site on the β-tubulin subunit. nih.gov This binding prevents the tubulin dimers from assembling into microtubules, disrupting the dynamic equilibrium of the microtubule network. nih.gov The consequence of this inhibition is the arrest of the cell cycle in the G2/M phase, which ultimately leads to programmed cell death (apoptosis). nih.gov Several studies on 10-benzylidene-10H-anthracen-9-one derivatives have demonstrated potent antiproliferative activity that correlates strongly with their ability to inhibit tubulin polymerization. nih.govresearchgate.net
| Compound Class | Target | Mechanism | Result |
| Anthracenone Derivatives | β-Tubulin (Colchicine Site) | Binds to tubulin dimers, preventing their assembly into microtubules. nih.gov | Inhibition of tubulin polymerization, G2/M cell cycle arrest, apoptosis. nih.gov |
| 10-benzylidene-10H-anthracen-9-one oxime ethers | Tubulin | Strong inhibition of tubulin polymerization. | Potent antiproliferative activity against K562 leukemia cells. nih.govresearchgate.net |
DNA Intercalation The planar aromatic ring system of anthracene derivatives is structurally suited for DNA intercalation, a mechanism well-documented for the related anthracyclines and anthraquinones (anthracene-9,10-diones). nih.govresearchgate.net Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. researchgate.net This interaction is stabilized by π-π stacking forces between the aromatic rings of the compound and the DNA bases. nih.gov The insertion of the intercalator causes a local unwinding of the DNA helix, distorting its structure and interfering with essential cellular processes such as DNA replication and transcription. This disruption can inhibit the function of enzymes that act on DNA, such as DNA polymerases and topoisomerases. nih.govmdpi.com While this mechanism is established for anthraquinones, specific studies confirming the intercalative ability of this compound are limited. However, the structural similarity suggests it is a plausible mechanism of action.
Generation of Reactive Oxygen Species (ROS) and Photosensitization
Anthracene-based compounds are known to act as photosensitizers, meaning they can absorb light energy and transfer it to other molecules, leading to the generation of reactive oxygen species (ROS). ROS, such as singlet oxygen (¹O₂) and superoxide anion (O₂⁻•), are highly reactive molecules that can cause oxidative damage to cellular components like lipids, proteins, and DNA. nih.govnih.gov
The generation of ROS by photosensitizers can occur through two primary mechanisms:
Type I Mechanism: The photosensitizer in its excited triplet state interacts directly with a substrate molecule through electron or hydrogen transfer, producing radical ions. These radicals can then react with molecular oxygen to form superoxide anions and other ROS. mdpi.com Photolysis of benzanthrone, a related anthracenone, in deaerated basic ethanol leads to the formation of a stable radical anion, which can react with oxygen to produce superoxide. nih.gov
Type II Mechanism: The excited triplet state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in being a triplet in its ground state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). mdpi.com Benzanthrone has been shown to generate singlet oxygen with a high quantum yield upon irradiation in aerated solvents. nih.gov
The presence of a hydroxyl group on the anthracene ring, as in this compound, may influence these processes. Hydroxylated anthraquinones have been found to be highly reactive with hydroxyl radicals, indicating the potential for complex interactions within a cellular environment where multiple ROS are present. nih.gov
Enzyme Inhibition Mechanisms (e.g., Topoisomerase II, Monoamine Oxidase)
Topoisomerase II Inhibition DNA topoisomerases are crucial enzymes that manage the topological state of DNA in the cell. Topoisomerase II (Topo II) functions by creating transient double-strand breaks in the DNA to allow another DNA segment to pass through, after which it reseals the break. mdpi.com Anthracyclines and other anthraquinone (B42736) derivatives are classic Topo II inhibitors and function as "poisons". nih.gov The mechanism involves the stabilization of a key intermediate in the enzyme's catalytic cycle called the cleavage complex, where Topo II is covalently bound to the 5' ends of the broken DNA. mdpi.comresearchgate.net By stabilizing this complex, the drug prevents the re-ligation of the DNA strands, transforming the transient break into a permanent one. These permanent DNA double-strand breaks are highly cytotoxic and trigger apoptotic pathways. mdpi.com While this is a primary mechanism for anticancer anthracyclines, some anthracenyl conjugates have also been shown to act as catalytic inhibitors of Topo II, preventing its function without stabilizing the cleavage complex. nih.gov
Monoamine Oxidase Inhibition Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin and dopamine. mdpi.comyoutube.com Inhibition of these enzymes can increase the levels of these neurotransmitters and is a strategy for treating depression and neurodegenerative diseases. mdpi.com Enzyme inhibition can occur through several mechanisms, including competitive inhibition, where the inhibitor resembles the substrate and competes for the active site, and non-competitive inhibition, where the inhibitor binds to a different site (an allosteric site) and reduces the enzyme's catalytic efficiency without blocking substrate binding. nih.gov While various natural flavonoids and synthetic heterocyclic compounds are known MAO inhibitors, specific data on the MAO inhibitory activity of this compound is not available. mdpi.com However, its aromatic structure is consistent with scaffolds known to interact with these enzymes.
Photochemical Transformation Mechanisms (e.g., photoacid generation)
Upon absorption of ultraviolet or visible light, this compound can undergo various photochemical transformations. The specific pathway is dependent on the environment, such as the solvent and the presence of oxygen. For the parent compound, anthrone (B1665570), photochemical reactions can include dimerization. Irradiation of 9-hydroxyanthracene (the enol tautomer of anthrone) is known to yield products like 10,10'-bianthrone and [4+4] photocyclodimers. researchgate.net
Another potential photochemical mechanism involves the generation of radical species. Studies on benzanthrone show that photolysis can lead to the formation of a radical anion, particularly under deaerated conditions. nih.gov In the presence of hydrogen-donating solvents like alcohols, photoreduction of the carbonyl group can occur. However, for the related anthraquinone, photolysis in alcohols does not result in simple reduction but rather in the formation of an adduct between hydroxyanthracene and the alcohol, suggesting a more complex radical-mediated mechanism. researchgate.net
The presence of the phenolic hydroxyl group in this compound introduces the possibility of photoacid generation. Photoacids are molecules that become significantly more acidic in their electronically excited state compared to their ground state. Upon light absorption, the excited molecule can rapidly donate a proton to the surrounding solvent. This excited-state proton transfer (ESPT) is a fundamental photochemical process for many hydroxyaromatic compounds. While not specifically documented for this compound, this mechanism is a plausible photochemical transformation pathway given its molecular structure.
Advanced Analytical Methodologies for Detection and Quantification of 2 Hydroxy 10h Anthracen 9 One
Chromatographic Techniques for Separation and Analysis
Chromatography is the cornerstone for isolating 2-hydroxy-10H-anthracen-9-one from complex mixtures, a critical step preceding its detection and quantification. The choice of technique depends on the compound's physicochemical properties, the sample matrix, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of hydroxyanthracene derivatives. semanticscholar.org Given the aromatic and chromophoric nature of this compound, HPLC coupled with photodiode array (DAD) or ultraviolet (UV) detectors is highly effective. semanticscholar.orgresearchgate.net A reversed-phase setup, typically using a C18 column, is common, with a mobile phase consisting of a gradient mixture of an organic solvent (like methanol (B129727) or acetonitrile) and acidified water. diva-portal.orgresearchgate.net
UV and DAD Detectors: A UV detector measures the absorbance of the analyte at a specific wavelength, while a DAD detector scans a range of wavelengths simultaneously, providing a UV spectrum of the eluting peak. pensoft.net This spectral information enhances compound identification by comparing the acquired spectrum with that of a reference standard. For related anthraquinone (B42736) compounds, detection wavelengths are often set around 250 nm. researchgate.net
Fluorescence Detector (FLD): For compounds that fluoresce, an FLD offers significantly higher sensitivity and selectivity compared to UV detection. hplc.eu The detector excites the molecule at a specific wavelength and measures the emitted light at a longer wavelength. The intrinsic fluorescence of the anthracene (B1667546) ring system makes FLD a potentially powerful tool for trace-level detection of this compound.
Method validation for HPLC techniques ensures reliability. Key parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govmdpi.com For similar hydroxyanthracene derivatives analyzed by HPLC-DAD, excellent linearity (r² > 0.99) is often achieved, with LOQs in the range of 0.1 to 0.6 mg/kg. mdpi.comnih.gov
Table 1: Typical HPLC-DAD Method Validation Parameters for Analysis of Related Hydroxyanthracene Derivatives This table presents a summary of typical performance characteristics for HPLC-DAD methods developed for compounds structurally similar to this compound, based on published research.
| Parameter | Typical Value/Range | Description | Source(s) |
| Linearity (r²) | ≥ 0.99 | Indicates a direct proportional relationship between concentration and detector response. | semanticscholar.orgresearchgate.netmdpi.com |
| Limit of Detection (LOD) | 0.03 - 0.18 µg/mL | The lowest concentration of analyte that can be reliably detected. | researchgate.netmdpi.comnih.gov |
| Limit of Quantification (LOQ) | 0.10 - 0.60 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | researchgate.netmdpi.comnih.gov |
| Intraday Precision (%RSD) | < 8% | Measures the repeatability of results within the same day. | semanticscholar.orgnih.gov |
| Interday Precision (%RSD) | < 9% | Measures the reproducibility of results on different days. | semanticscholar.orgnih.gov |
| Accuracy (Recovery %) | 89% - 123% | The closeness of the measured value to the true value, often assessed by spike-recovery experiments. | nih.govnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high-resolution separation capabilities of GC with the sensitive and specific detection of MS. osti.gov For a polar compound like this compound, which contains a hydroxyl functional group, direct analysis by GC is challenging due to its low volatility and potential for thermal degradation in the hot injector port. ub.edu
To overcome this, a chemical derivatization step is typically required prior to GC-MS analysis. ub.edu The polar hydroxyl group is converted into a less polar, more volatile group (e.g., a trimethylsilyl (B98337) ether) through a reaction with a silylating agent. After derivatization, the analyte can be effectively separated on a GC capillary column and identified based on its retention time and its unique mass spectrum, which provides a molecular fingerprint. semanticscholar.org
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. nih.gov It offers advantages such as short analysis times, high separation efficiency, and minimal sample and solvent consumption. nih.govufmg.br
For the analysis of this compound and related compounds, two modes of CE are particularly relevant:
Capillary Zone Electrophoresis (CZE): This is the most common mode of CE, separating charged species based on their different electrophoretic mobilities. ufmg.br
Micellar Electrokinetic Chromatography (MEKC): This technique is a hybrid of electrophoresis and chromatography. ufmg.br It uses a surfactant (like sodium dodecyl sulfate) added to the buffer above its critical micelle concentration. This allows for the separation of neutral molecules, like many anthrone (B1665570) derivatives, based on their partitioning between the aqueous buffer and the micelles. ufmg.brresearchgate.net MEKC has been successfully used to separate various anthraquinones and related compounds. researchgate.net
Mass Spectrometry Techniques for Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing definitive structural information and highly sensitive quantification. When coupled with a chromatographic inlet like LC or GC, it becomes one of the most powerful analytical platforms available.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying trace levels of organic molecules in complex matrices. semanticscholar.org The technique involves selecting the molecular ion (the precursor ion) of the target compound after it elutes from the LC column, fragmenting it, and then monitoring one or more specific fragment ions (product ions). This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences and maximizing sensitivity. semanticscholar.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap MS provide very high mass accuracy (typically <5 ppm error) and resolution. nih.gov This allows for the determination of a compound's elemental formula from its exact mass, which is a powerful tool for confirming the identity of this compound (C₁₄H₁₀O₂) and distinguishing it from other isobaric (same nominal mass) interferences. nih.govescholarship.org HRMS can be used for both untargeted screening to find unknown compounds and for targeted quantification. nih.gov
LC-Orbitrap-MS: This specific type of LC-HRMS combines the separation power of LC with the high resolution and mass accuracy of an Orbitrap mass analyzer. researchgate.net It is exceptionally well-suited for analyzing complex samples, enabling confident compound identification and quantification.
Desorption Electrospray Ionization-High-Resolution Mass Spectrometry (DESI-HRMS): DESI is an ambient ionization technique that allows for the direct analysis of samples on surfaces with minimal to no preparation. Coupled with HRMS, it could potentially be used to map the spatial distribution of this compound on a surface, such as a plant leaf or a thin-layer chromatography plate.
Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS): In MALDI-MS, the analyte is co-crystallized with a UV-absorbing matrix. A laser pulse desorbs and ionizes the analyte, which is then analyzed by the mass spectrometer. chemrxiv.org This technique is particularly useful for the analysis of pure compounds or for high-throughput screening applications. researchgate.netethz.ch
Sample Preparation and Derivatization Strategies for Enhanced Detection
Effective sample preparation is crucial to isolate this compound from its matrix, remove interfering substances, and concentrate it to levels suitable for instrumental analysis.
Solvent extraction is the most common technique for recovering anthrone and related phenolic compounds from solid and liquid samples. nih.gov The choice of solvent is critical and is based on the polarity of the target analyte.
Aqueous Methanol and Ethanol: Due to the presence of the polar hydroxyl group and the anthrone backbone, polar solvents are effective for extraction. Mixtures of alcohol and water, such as 80% aqueous methanol, are often superior to absolute solvents for extracting phenolic compounds from plant matrices. nih.govsilae.it The addition of water increases the polarity of the solvent, enhancing the extraction of polar constituents. nih.govmyfoodresearch.com
Ethanol: Ethanol is another widely used solvent, and its efficiency can be optimized through various extraction techniques such as maceration (soaking at room temperature), reflux (heating with a condenser), or sonication. nih.gov
Acidified Solvents: The addition of a small amount of acid to the extraction solvent can improve the recovery of phenolic compounds by keeping them in their protonated, less polar form. Furthermore, in plant extracts, many compounds exist as glycosides (bound to a sugar). Acid hydrolysis is a procedure used to break these sugar bonds, releasing the free aglycone (in this case, this compound), which can then be extracted and analyzed. nih.gov Following initial extraction, a liquid-liquid extraction using a solvent like ether may be employed to further purify and concentrate the analyte after acidification of the aqueous extract. scispace.com
Clean-up Methods (e.g., Florisil, alumina (B75360), silica (B1680970) gel columns)
Sample clean-up is a critical step to isolate analytes from complex mixtures, thereby reducing matrix interference and improving the sensitivity and selectivity of subsequent analyses. For compounds like this compound, solid-phase extraction (SPE) using packed columns is a common and effective strategy. The choice of adsorbent depends on the polarity of the analyte and the interfering compounds.
Silica Gel Column Chromatography
Silica gel is a polar adsorbent widely used for the clean-up of various organic compounds. itrcweb.org Its weakly acidic nature makes it suitable for separating analytes based on polarity. epa.gov In the context of anthraquinone analysis, silica gel chromatography is effective in removing highly polar or non-polar interfering substances from sample extracts. itrcweb.orgnih.gov The principle lies in the preferential adsorption of compounds with different polarities; for instance, silica gel adsorbs polar non-hydrocarbon compounds, allowing the less polar analytes to be eluted with an appropriate solvent system. itrcweb.org This technique is a cornerstone of standard methods, such as SW-846 Method 3630C, for the clean-up of extracts containing polynuclear aromatic hydrocarbons and other semi-volatile organic compounds. epa.gov The process involves packing a glass column with silica gel, loading the sample extract, and eluting with solvents of increasing polarity to separate the target compounds from matrix components. itrcweb.orgepa.gov For example, in the analysis of anthraquinones from plant extracts, silica gel columns have been successfully used to purify emodin (B1671224), chrysophanol (B1684469), and physcion. nih.gov
Florisil® Column Chromatography
Florisil® is a brand of activated magnesium silicate, which serves as a hard, powdered adsorbent for column chromatography. materialharvest.com It is considered a highly selective adsorbent and is frequently employed in the clean-up of various sample types, including the extraction of steroids, purification of pesticides, and separation of aromatic compounds. materialharvest.comsfu.ca Florisil is particularly effective for separating hydrophobic compounds. researchgate.net The material is typically activated by heating to high temperatures (e.g., 650-675 ºC) before use. materialharvest.com In practice, a column is packed with Florisil, and the sample is applied and eluted with a sequence of solvents. For instance, a common procedure involves eluting the column with hexane (B92381), followed by mixtures of hexane and a more polar solvent like dichloromethane, to fractionate compounds based on their polarity. sfu.ca This method has proven effective for the quantitative analysis of complex mixtures, demonstrating excellent resolution and reproducibility. sfu.ca
Alumina Column Chromatography
Alumina (aluminum oxide) is another polar adsorbent used in column chromatography. It is available in acidic, neutral, and basic forms, allowing for tailored separation strategies based on the chemical properties of the analytes. While less commonly cited specifically for this compound in recent literature compared to silica gel and Florisil, alumina columns are a standard tool in organic chemistry for the purification of compounds of intermediate polarity and can be applied to the separation of anthraquinones from other classes of compounds. The selection of the appropriate alumina type and solvent system is critical to achieving the desired separation.
Fluorescent and UV-absorbing Derivatizing Agents for Specific Functional Groups
The inherent chemical structure of this compound, containing a large chromophore, allows for direct detection using UV-Visible spectrophotometry. whiterose.ac.uk However, derivatization can be employed to enhance detectability, improve chromatographic separation, or enable analysis by techniques like gas chromatography (GC), which may require more volatile analytes. nih.gov
UV-Absorbing Derivatization
For High-Performance Liquid Chromatography (HPLC) analysis, anthraquinones like this compound are typically detected by their strong absorbance in the UV range, often around 254 nm or 280 nm. nih.govnih.gov This direct detection is often sufficient and avoids the need for derivatization. However, in techniques like High-Performance Thin-Layer Chromatography (HPTLC), post-chromatographic derivatization can be used for visualization and confirmation. For instance, spraying a developed HPTLC plate with reagents like NP (natural products/polyethylene glycol) reagent can induce a bathochromic shift (a shift to longer wavelengths) in the absorption spectra of anthraquinones, which aids in their identification. nih.gov
Fluorescent Derivatization
While the native fluorescence of this compound is not typically exploited for routine analysis, derivatization to introduce a fluorescent tag is a powerful strategy for achieving very low detection limits. The hydroxyl group (-OH) on the anthracenone (B14071504) skeleton is a potential target for derivatization. Reagents that react with phenolic hydroxyl groups to form highly fluorescent products can be utilized. Although specific agents for this compound are not widely documented, general-purpose fluorescent derivatizing agents for hydroxyl groups could theoretically be applied. An example of a highly reactive derivatizing agent for a different functional group (amines) is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, which forms stable derivatives that can be detected with high sensitivity by fluorescence. nih.gov A similar strategy targeting the hydroxyl group could be developed to enhance the sensitivity of detection for this compound.
Method Validation Parameters (Limits of Detection (LOD), Limits of Quantification (LOQ), Linearity, Precision, Recovery)
Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. Key parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision, and recovery (accuracy). Data from studies on various anthraquinones provide a benchmark for the expected performance of analytical methods.
Linearity Linearity assesses the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically expressed by the correlation coefficient (r) or the coefficient of determination (r² or R²). For anthraquinone analysis, methods consistently show excellent linearity.
| Compound Class | Linearity (r²) | Reference |
| Anthraquinones & Bianthrones | ≥ 0.9994 | nih.gov |
| Anthraquinone Derivatives | ≥ 0.9995 | researchgate.net |
| 9,10-Anthraquinone | 0.9991 | researchgate.net |
| Iridoid Glycosides & Anthraquinones | > 0.9930 | mdpi.com |
| Anthraquinone Derivatives | ≥ 0.9995 | chromatographyonline.com |
Limits of Detection (LOD) and Quantification (LOQ) LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. These values indicate the sensitivity of the method.
| Analyte(s) | LOD | LOQ | Reference |
| 9,10-Anthraquinone | 0.178 µg/mL | 0.594 µg/mL | researchgate.net |
| Six Anthraquinones/Iridoids | 0.87–9.19 ng/mL | 2.60–27.57 ng/mL | mdpi.com |
Precision Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Intra-day precision assesses precision over a short time, while inter-day precision assesses it over a longer period.
| Analyte(s) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Reference |
| Anthraquinone Derivatives | 0.20–2.83 | 0.51–2.79 | researchgate.net |
| 9,10-Anthraquinone | 2.966 (sample) | 2.658 (sample) | researchgate.net |
| Four Anthraquinones | 0.5–2.0 | 1.4–2.9 | oup.com |
| Six Anthraquinones/Iridoids | < 2.80 | < 4.21 | mdpi.com |
Recovery Recovery studies are performed to determine the accuracy of a method. It represents the proportion of the amount of analyte, added to a blank matrix, which is recovered by the analytical process.
| Analyte(s) | Recovery Rate (%) | Reference |
| Nine Anthraquinone Derivatives | 84.6–103 | researchgate.net |
| 9,10-Anthraquinone | 89.191–94.667 (in sample) | researchgate.net |
| Four Anthraquinones | 96.9–102.9 | oup.com |
| Six Anthraquinones/Iridoids | 95.32–99.86 | mdpi.com |
| Seven Anthraquinone Derivatives | 96.6–103.3 | chromatographyonline.com |
Applications in Advanced Materials Science and Engineering
Organic Electronics and Optoelectronic Devices (e.g., OLEDs, OFETs)
The field of organic electronics leverages the properties of carbon-based molecules and polymers to create electronic and optoelectronic devices. Anthracene (B1667546) derivatives are frequently investigated for use in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) due to their high charge carrier mobility and excellent photoluminescence quantum yields. nih.govgoogle.com They can function as light-emitting materials, charge-transporting layers, or host materials in OLEDs. nih.gov
A detailed review of scientific literature reveals no specific studies focused on the synthesis or integration of 2-hydroxy-10H-anthracen-9-one into OLED or OFET devices. While the anthracene framework is a cornerstone of research in this area, the specific performance and characteristics of this hydroxyl-substituted variant in an electronic device context remain uncharacterized in published research.
Dyes and Pigments Development
Anthracene-based structures are the basis for a range of synthetic dyes and pigments. The extended conjugation of the ring system is responsible for the absorption of light in the visible spectrum, leading to colored compounds. Modifications to the anthracene core through the addition of various functional groups can tune the color and properties of the resulting dye. For instance, anthraquinone (B42736), a derivative of anthracene, is a key precursor to many commercial dyes. google.comnih.gov
Despite the foundational role of the anthracene structure in the dye industry, there is no available research detailing the use of this compound as a specific dye or pigment. Its coloristic properties and its suitability for applications such as textile dyeing or pigment formulation have not been reported in dedicated scientific studies.
Fluorescent Probes and Biomedical Imaging Agents
The intrinsic fluorescence of the anthracene core makes it an attractive fluorophore for developing chemical sensors and biomedical imaging agents. google.com By attaching specific receptor groups to the anthracene scaffold, scientists can design probes that exhibit a change in fluorescence intensity or wavelength upon binding to a target analyte, such as metal ions or biological molecules.
While numerous complex anthracene derivatives have been successfully developed as fluorescent probes, a search of chemical and biomedical literature indicates that this compound has not been specifically developed or utilized as a fluorescent probe or a biomedical imaging agent. Its fluorescence properties in biological environments and its selectivity towards specific analytes are not documented.
Photonic Applications and Photosensitizers
In photonics, organic molecules with strong light-absorption and energy-transfer properties are highly valued. Anthracene and its derivatives are known for their use as photosensitizers—molecules that can absorb light and transfer the energy to another molecule, often generating reactive oxygen species. This property is crucial for applications like photodynamic therapy and certain chemical syntheses. Furthermore, their nonlinear optical properties are of interest for applications in laser technology and optical data storage.
There is a lack of specific research on this compound for these applications. Its efficiency as a photosensitizer, its singlet oxygen quantum yield, and its nonlinear optical coefficients have not been reported. Consequently, its potential for use in photodynamic therapy or advanced photonic devices has not been established.
Photoacid Generators and Surface Modification in Polymer Science
Photoacid generators (PAGs) are compounds that produce an acid upon exposure to light. They are critical components in photolithography for the manufacturing of microelectronics and for initiating certain types of polymerization. Some complex anthracene derivatives have been designed to function as PAGs. These materials can also be used to chemically modify polymer surfaces, altering properties like wettability or adhesion upon light exposure.
A review of the literature, including chemical databases and patent filings, shows no evidence of this compound being used as a photoacid generator or for the surface modification of polymers. The photochemical reactivity of its N-O bond, a common feature in certain PAGs, is not a characteristic of this molecule, and no alternative acid-generating pathways have been described for it.
Environmental and Biodegradation Research Involving 2 Hydroxy 10h Anthracen 9 One
Role in Microbial Degradation Pathways of Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are widespread environmental contaminants, and their microbial degradation is a crucial process for their removal from soil and aquatic ecosystems. The microbial breakdown of anthracene (B1667546), a three-ring PAH, often proceeds through the formation of various oxygenated intermediates.
One of the principal and more stable metabolites formed during the microbial degradation of anthracene is 9,10-anthraquinone. wikipedia.org This compound is a key node in the degradation pathway, and its subsequent transformation is critical to the complete mineralization of the parent PAH. While direct microbial production of 2-hydroxy-10H-anthracen-9-one from anthracene has not been extensively documented, the formation of hydroxylated derivatives of 9,10-anthraquinone is a known metabolic process. For instance, studies on the metabolism of anthraquinone (B42736) in rats have identified the formation of 2-hydroxyanthraquinone. nih.gov
The enzymatic machinery of various microorganisms is capable of introducing hydroxyl groups onto the aromatic rings of PAHs and their intermediates. This hydroxylation is a common strategy to increase the water solubility of these hydrophobic compounds, thereby facilitating their further breakdown. It is plausible that this compound is formed through the microbial hydroxylation of an anthrone (B1665570) precursor, which is a tautomer of anthranol and structurally related to anthracene.
Table 1: Key Microbial Genera Involved in Anthracene Degradation
| Microbial Genus | Degradation Capability | Key Intermediates |
| Pseudomonas | Can utilize anthracene as a sole carbon source. | 1,2-dihydroxyanthracene, 2-hydroxy-3-naphthoic acid, salicylate, catechol |
| Mycobacterium | Capable of degrading a wide range of PAHs, including anthracene. | 9,10-anthraquinone, 1-methoxy-2-hydroxyanthracene |
| Bacillus | Shows potential for anthracene degradation. | 9,10-dihydroxy-anthracene, anthraquinone |
This table summarizes some of the key bacterial genera known to be involved in the initial stages of anthracene degradation, which can lead to the formation of precursors for hydroxylated anthracenones.
Environmental Fate and Transformation Pathways
The environmental fate of this compound is intrinsically linked to the transformation of its parent compounds and related intermediates. Abiotic factors, in addition to microbial activity, play a significant role in the transformation of PAHs and their derivatives in the environment.
The primary precursor to hydroxylated anthracenones in the environment is likely 9,10-anthraquinone. This compound is not only a product of microbial metabolism but is also formed through the photochemical oxidation of anthracene in the atmosphere and surface waters. Once formed, 9,10-anthraquinone can undergo further oxidation. For example, in the atmosphere, it can react with hydroxyl radicals (OH) to form hydroxylated products such as 1-hydroxy-9,10-anthraquinone. While the reactivity of 9,10-anthraquinone with ozone and nitrogen dioxide appears to be low, its reaction with OH radicals suggests a pathway for the formation of various hydroxylated isomers in the environment.
The presence of a hydroxyl group in this compound is expected to increase its water solubility compared to its non-hydroxylated counterpart, potentially affecting its mobility and bioavailability in soil and aquatic systems. The ultimate fate of this compound would be further microbial degradation, likely involving ring cleavage and eventual mineralization to carbon dioxide and water.
Table 2: Potential Transformation Pathways Leading to Hydroxylated Anthracenones
| Precursor Compound | Transformation Process | Resulting Product(s) | Environmental Compartment |
| Anthracene | Microbial Oxidation | 9,10-anthraquinone | Soil, Water |
| Anthracene | Photochemical Oxidation | 9,10-anthraquinone | Atmosphere, Surface Water |
| 9,10-anthraquinone | Atmospheric Oxidation (with OH radicals) | 1-hydroxy-9,10-anthraquinone and other isomers | Atmosphere |
| 9,10-anthraquinone | Microbial/Vertebrate Metabolism | 2-hydroxyanthraquinone | Biota, Soil, Water |
This table outlines the likely pathways for the formation of hydroxylated anthracenones in the environment, highlighting the central role of 9,10-anthraquinone as an intermediate.
Applications as Biomarkers in Contaminated Ecosystems
The detection of hydroxylated metabolites of PAHs (OH-PAHs) in environmental media and biological samples is a widely used method for assessing exposure to PAH contamination. nih.govnih.gov Organisms exposed to PAHs metabolize them into more water-soluble forms, such as hydroxylated derivatives, which can then be excreted. nih.gov The presence of these metabolites in soil, water, or the tissues of organisms can serve as a reliable indicator of PAH bioavailability and metabolic activity within an ecosystem.
While specific studies focusing on this compound as a biomarker are not abundant in the readily available literature, the principle of using OH-PAHs as biomarkers is well-established. The detection of hydroxylated anthracenones, including the 2-hydroxy isomer, in environmental samples would strongly suggest the presence of anthracene contamination and its ongoing biological processing.
Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to detect and quantify trace levels of OH-PAHs in complex environmental matrices. japanlinkcenter.org The analysis of a suite of OH-PAHs, potentially including this compound, could provide a more comprehensive picture of the extent and nature of PAH contamination in a given ecosystem. This information is invaluable for environmental risk assessment and the monitoring of bioremediation efforts.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Strategies
The synthesis of complex aromatic structures like 2-hydroxy-10H-anthracen-9-one is an area of continuous innovation. Future research is expected to focus on developing more efficient and environmentally benign synthetic routes.
Current and Emerging Approaches:
Classic Routes: Traditional syntheses of the anthrone (B1665570) scaffold often involve multi-step processes. For instance, the Vilsmeier-Haack reaction is a known method for producing aldehydes from reactive hydrocarbons like anthracene (B1667546), which can then be further modified. orgsyn.org
Aryne Annulation: Novel aryne annulation reactions have been developed for preparing anthraquinones from 10-hydroxy-9-anthracenecarbonitriles, suggesting a potential pathway that could be adapted for hydroxylated anthrones. acs.org
Green Chemistry: A significant push is towards "green" synthesis. The use of biomass-derived synthons, such as D-fructose, is being explored for creating related heterocyclic compounds under metal-free conditions, a principle that could be extended to anthrone synthesis. nih.gov This aligns with the growing demand for sustainable chemical manufacturing processes that minimize waste and energy consumption.
Future synthetic strategies will likely prioritize atom economy, reduce the use of hazardous reagents, and employ catalytic systems to improve yields and selectivity.
Deeper Mechanistic Elucidation of Complex Biological Interactions
The biological activity of hydroxylated anthrones is a key area of interest, largely informed by studies on related compounds like dithranol (anthralin). The precise mechanisms by which this compound may interact with biological systems are yet to be fully elucidated.
Informed by Analogs like Dithranol: Research on dithranol (1,8-dihydroxyanthrone) shows that its anti-proliferative and anti-inflammatory effects stem from its ability to generate reactive oxygen species (ROS) and free radicals. wikipedia.orgnih.govdrugbank.com This activity is believed to interfere with cellular processes in hyperproliferative skin conditions. nih.govnih.gov
Key Research Questions for this compound:
Does it generate free radicals and, if so, through what mechanism?
What are its primary cellular and molecular targets? Studies on dithranol suggest mitochondria as a potential target, leading to the inhibition of DNA replication. wikipedia.orgnih.gov
How does the position of the single hydroxyl group at the C-2 position influence its redox potential and biological activity compared to other hydroxylated anthrones? nih.govnih.gov
Future studies will likely involve advanced cell-based assays, proteomics, and metabolomics to map the compound's interaction pathways and identify specific protein targets. For example, some anthralin (B1665566) derivatives have been shown to inhibit enzymes like thioredoxin reductase, a mechanism that could be explored for this compound. ijdvl.com
Exploration of Unconventional Applications in Materials Science
The anthracene core is a fundamental building block in materials science, particularly in the field of organic electronics. nih.govrsc.org The planar structure and π-conjugated system of anthracene and its derivatives make them excellent candidates for semiconducting materials. nih.gov
Potential Applications:
Organic Thin-Film Transistors (OTFTs): Anthracene derivatives are used as the organic semiconducting layer in OTFTs. nih.gov Chemical modification of the anthracene core, such as the addition of a hydroxyl group, can tune the material's electronic properties (e.g., HOMO/LUMO energy levels) and influence its performance in devices. nih.govresearchgate.net
Organic Light-Emitting Diodes (OLEDs): Anthracene-based molecules are widely employed as emitters and transport materials in OLEDs. rsc.orgrsc.org The introduction of specific substituents can alter the emission color and efficiency of the resulting device. rsc.org
Sensors and Photoswitches: The anthracene scaffold is known for its photochemical properties, including its ability to undergo photodimerization. This reversible characteristic makes anthracene-containing polymers suitable for creating stimuli-responsive materials and self-healing systems. researchgate.net Research into derivatives like 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one has shown promise for applications as sensitizers in UV light detection. researchgate.netethz.ch
Exploration of this compound in these areas would involve synthesizing the material, characterizing its photophysical and electronic properties, and fabricating prototype devices to assess its performance.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is crucial for accelerating research. Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the properties and behavior of molecules like this compound before committing to extensive lab work.
Computational Approaches:
DFT Calculations: DFT can be used to optimize the molecular geometry and predict electronic properties, such as the HOMO/LUMO energy gap, which is vital for applications in organic electronics. nih.govnih.gov Studies on substituted anthrones have used DFT to understand how different functional groups affect the molecule's planarity and electronic structure. nih.gov
Molecular Docking: To investigate biological activity, molecular docking simulations can predict how this compound might bind to the active sites of specific protein targets, providing insights into its potential mechanism of action. nih.gov
Spectroscopic Prediction: Computational methods can predict spectroscopic data (e.g., NMR, IR), which can then be compared with experimental results to confirm the structure and purity of the synthesized compound. nih.gov
The following table outlines key computed properties for the parent compound, anthrone, which serve as a baseline for understanding its derivatives. nih.gov
| Property | Value (for Anthrone) | Methodology |
| Molecular Weight | 194.23 g/mol | Computed |
| XLogP3 | 3.7 | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 1 | Computed |
| Rotatable Bond Count | 0 | Computed |
This data is for the parent compound Anthrone (CAS 90-44-8) and provides a reference for its substituted derivatives.
Combining these computational predictions with experimental data from techniques like X-ray crystallography, cyclic voltammetry, and various spectroscopies will provide a comprehensive understanding of the molecule's structure-property relationships.
Expansion of Analytical Capabilities for Trace Analysis in Complex Matrices
Developing sensitive and selective analytical methods is essential for detecting and quantifying this compound in various environments, from biological samples to materials science experiments.
Challenges and Future Directions:
Method Development: There is a need to develop specific protocols for this compound, likely using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) or UV-Vis detectors. These techniques are standard for the analysis of related anthraquinone (B42736) and anthrone compounds. hebmu.edu.cn
Trace Detection: In biological studies, detecting minute quantities of the compound and its metabolites within complex matrices like plasma or tissue is a significant challenge. This requires highly sensitive instrumentation and sophisticated sample preparation techniques to minimize interference.
Matrix Effects: The sample matrix can enhance or suppress the analytical signal, leading to inaccurate quantification. Future research will need to address these matrix effects to ensure the reliability of the analytical data.
The development of robust analytical methods will be fundamental to advancing research in all the areas mentioned above, from pharmacokinetic studies in biological systems to quality control in materials manufacturing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
